molecular formula C20H22O6 B198780 Dehydrodiconiferyl alcohol CAS No. 4263-87-0

Dehydrodiconiferyl alcohol

Cat. No.: B198780
CAS No.: 4263-87-0
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-ONEGZZNKSA-N
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Biochemical Analysis

Biochemical Properties

Dehydrodiconiferyl alcohol is an estrogen receptor agonist . It can promote BMP-2-induced osteoblastogenesis . This suggests that it plays a significant role in biochemical reactions, particularly those involving enzymes and proteins related to bone formation. Furthermore, it exerts anti-inflammatory activity through the inactivation of NF-κB pathways .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it can promote wound healing by enhancing epithelial cell proliferation and collagen formation . It also reduces inflammatory cell infiltration . These effects are largely due to its influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as an estrogen receptor agonist, promoting BMP-2-induced osteoblastogenesis . It also exerts anti-inflammatory activity by inactivating NF-κB pathways . This suggests that it can bind to these receptors and influence their activity, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to promote wound healing over time by enhancing epithelial cell proliferation and collagen formation

Metabolic Pathways

This compound is involved in the lignan biosynthesis pathway . It is synthesized from coniferyl alcohol through a series of reactions involving various enzymes

Chemical Reactions Analysis

Types of Reactions: Dehydrodiconiferyl alcohol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding quinone or other oxidized derivatives.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized lignans, reduced alcohol derivatives, and substituted phenylpropanoids .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4263-87-0
Record name Dehydrodiconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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